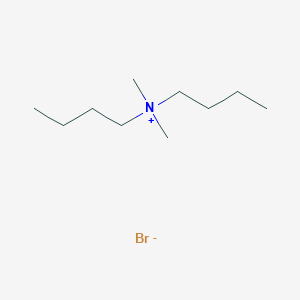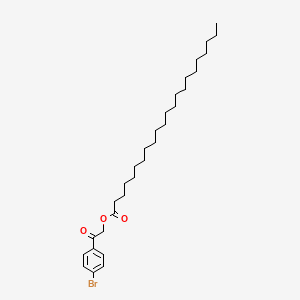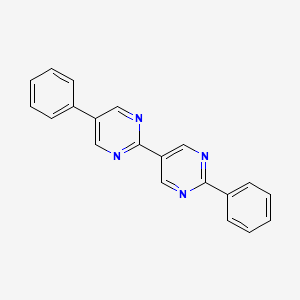
2',5-Diphenyl-2,5'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5-Diphenyl-2,5’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines It is characterized by the presence of two phenyl groups attached to a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-Diphenyl-2,5’-bipyrimidine typically involves the coupling of pyrimidine derivatives with phenyl groups. One common method is the reaction of 2,5-dibromopyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2’,5-Diphenyl-2,5’-bipyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2’,5-Diphenyl-2,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bipyrimidine core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bipyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-bipyrimidine derivatives.
Substitution: Various substituted bipyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2’,5-Diphenyl-2,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2’,5-Diphenyl-2,5’-bipyrimidine involves its interaction with molecular targets through its bipyrimidine core and phenyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
Comparison with Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in the formation of metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyrimidine: Similar to 2’,5-Diphenyl-2,5’-bipyrimidine but without the phenyl groups, used in the synthesis of coordination compounds.
Uniqueness: 2’,5-Diphenyl-2,5’-bipyrimidine is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. The phenyl groups also provide additional sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
Properties
CAS No. |
122774-09-8 |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-phenyl-5-(5-phenylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-21-20(22-12-17)18-13-23-19(24-14-18)16-9-5-2-6-10-16/h1-14H |
InChI Key |
APPJDYQWQTWKIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CN=C(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[tert-Butyl(diphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14288952.png)
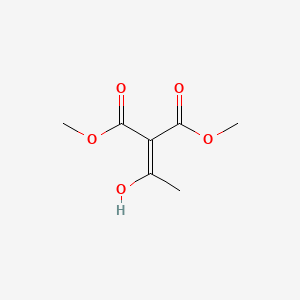
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
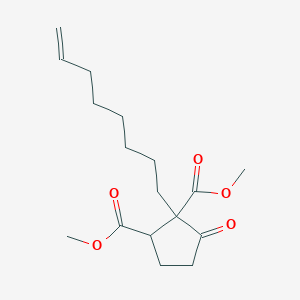


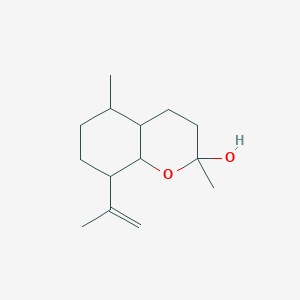
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
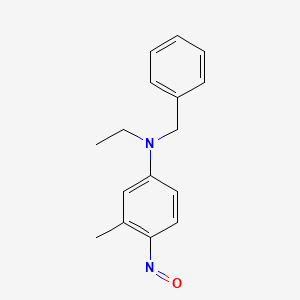
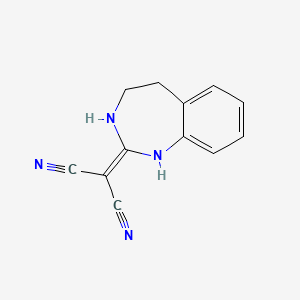
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
